2-(2-bromoethyl)-5-methylthiophene
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Overview
Description
2-(2-Bromoethyl)-5-methylthiophene is an organic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are sulfur-containing five-membered aromatic rings. The presence of a bromoethyl group at the second position and a methyl group at the fifth position of the thiophene ring gives this compound unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromoethyl)-5-methylthiophene typically involves the bromination of 5-methylthiophene followed by the introduction of an ethyl group. One common method is the bromination of 5-methylthiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The resulting 2-bromo-5-methylthiophene is then reacted with ethylene in the presence of a base like potassium carbonate to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromoethyl)-5-methylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form new compounds.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of 2-(2-azidoethyl)-5-methylthiophene or 2-(2-thioethyl)-5-methylthiophene.
Oxidation: Formation of this compound sulfoxide or sulfone.
Reduction: Formation of 2-ethyl-5-methylthiophene.
Scientific Research Applications
2-(2-Bromoethyl)-5-methylthiophene has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(2-bromoethyl)-5-methylthiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its bromoethyl group can form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition or modulation of protein function .
Comparison with Similar Compounds
Similar Compounds
2-(2-Bromoethyl)thiophene: Lacks the methyl group at the fifth position, resulting in different reactivity and properties.
2-(2-Chloroethyl)-5-methylthiophene: Similar structure but with a chloroethyl group instead of a bromoethyl group, leading to different chemical reactivity.
5-Methylthiophene: Lacks the bromoethyl group, making it less reactive in substitution reactions.
Uniqueness
2-(2-Bromoethyl)-5-methylthiophene is unique due to the presence of both the bromoethyl and methyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in synthesis and research.
Properties
CAS No. |
57070-73-2 |
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Molecular Formula |
C7H9BrS |
Molecular Weight |
205.1 |
Purity |
95 |
Origin of Product |
United States |
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